

# An In-depth Technical Guide to ortho-Chlorophenylpiperazine and its Synonyms

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## Compound of Interest

Compound Name: **1-(2-Chlorophenyl)piperazine**

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This technical guide provides a comprehensive overview of ortho-chlorophenylpiperazine (oCPP), also known by its systematic name **1-(2-chlorophenyl)piperazine**. Due to a notable scarcity of publicly available research specifically on the ortho-isomer, this document also draws comparative insights from its more extensively studied meta-isomer, m-chlorophenylpiperazine (mCPP), to provide a broader context for its potential pharmacological and chemical properties.

## Chemical Identity and Synonyms

ortho-Chlorophenylpiperazine is a chemical compound belonging to the phenylpiperazine class. It is characterized by a piperazine ring substituted with a chlorophenyl group at one of the nitrogen atoms, with the chlorine atom at the ortho position of the phenyl ring.

Table 1: Synonyms and Identifiers for ortho-Chlorophenylpiperazine

Identifier Type	Identifier	Citation
Systematic Name	1-(2-Chlorophenyl)piperazine	<a href="#">[1]</a>
Common Abbreviation	oCPP	<a href="#">[2]</a>
Alternative Abbreviation	2CPP	<a href="#">[2]</a>
CAS Number	39512-50-0	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> ClN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	196.67 g/mol	<a href="#">[1]</a>
EINECS Number	254-480-3	<a href="#">[1]</a>
PubChem CID	415628	<a href="#">[1]</a>

Hydrochloride Salt:

Identifier Type	Identifier	Citation
Name	1-(2-Chlorophenyl)piperazine hydrochloride	
CAS Number	41202-32-8	
Molecular Formula	C <sub>10</sub> H <sub>13</sub> ClN <sub>2</sub> · HCl	
Molecular Weight	233.14 g/mol	

## Synthesis and Chemical Properties

ortho-Chlorophenylpiperazine is a synthetic organic compound that serves as a versatile intermediate in the development of various therapeutic agents, particularly those targeting the central nervous system and cardiovascular system[\[4\]](#).

A common method for the synthesis of the hydrochloride salt of oCPP involves the deprotection of a protected piperazine derivative.

Experimental Protocol:

- Starting Material: tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate
- Reagents: 4 N HCl in 1,4-dioxane, 1,4-dioxane (solvent), Diethyl ether (for precipitation)
- Procedure:
  - A solution of tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate (0.844 mmol) in 1,4-dioxane (2 mL) is stirred and cooled to 0 °C.
  - A 1,4-dioxane solution of 4 N HCl (3.60 mmol) is added dropwise to the cooled solution.
  - The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
  - Upon completion, the volatile solvent is removed under reduced pressure to yield the crude product.
  - The crude product is washed with diethyl ether (2 x 20 mL) and dried under high vacuum to afford **1-(2-chlorophenyl)piperazine** hydrochloride as a white solid (84% yield).

Table 2: Physicochemical Properties of **1-(2-Chlorophenyl)piperazine**

Property	Value	Citation
Molecular Weight	196.67 g/mol	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> ClN <sub>2</sub>	<a href="#">[1]</a>
Melting Point (HCl salt)	160-163 °C (decomposes)	
Appearance (HCl salt)	White powder	

## Pharmacology and Mechanism of Action

While detailed pharmacological data for oCPP is limited in publicly accessible literature, its structural similarity to other phenylpiperazines, particularly mCPP, suggests potential activity at serotonin (5-HT) and other monoamine receptors. Phenylpiperazine derivatives are known to interact with a range of biological targets, influencing various physiological and pathological

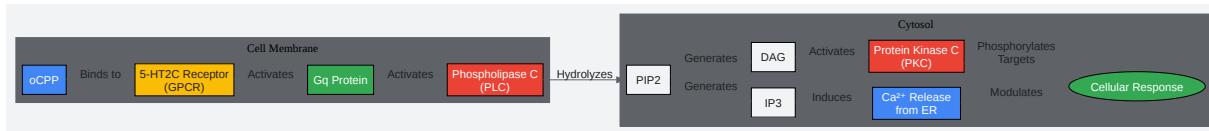
processes[5]. The hydrochloride salt of oCPP is used as a reactant in the preparation of compounds with 5-hydroxytryptamine receptor antagonist activity.

The meta-isomer, mCPP, is a well-characterized serotonergic agent with agonist activity at multiple 5-HT receptors, most notably the 5-HT<sub>2C</sub> receptor[6]. It also exhibits affinity for other 5-HT receptor subtypes and the serotonin transporter[7][8]. Due to the lack of specific data for oCPP, the pharmacological profile of mCPP is presented below for comparative purposes.

Table 3: Receptor Binding Affinities (IC<sub>50</sub>) of m-Chlorophenylpiperazine in Human Brain Membranes

Receptor Subtype	IC <sub>50</sub> (nM)	Citation
5-HT Receptor Subtypes	360 - 1300	[7]
Alpha-2 Adrenergic	570	[7]
Alpha-1 Adrenergic	2500 - 24000	[7]
Beta-Adrenergic	2500 - 24000	[7]
Dopamine	2500 - 24000	[7]
Muscarinic Cholinergic	2500 - 24000	[7]
Benzodiazepine	> 100,000	[7]
5-HT Uptake Site	> 100,000	[7]

Given that phenylpiperazines often act on G-protein coupled receptors (GPCRs) like the serotonin receptors, a hypothetical signaling pathway for oCPP, based on the known actions of mCPP at the 5-HT<sub>2C</sub> receptor, is presented below. It is crucial to note that this is an illustrative example and requires experimental validation for oCPP.



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Hypothetical Gq-coupled signaling pathway for oCPP.

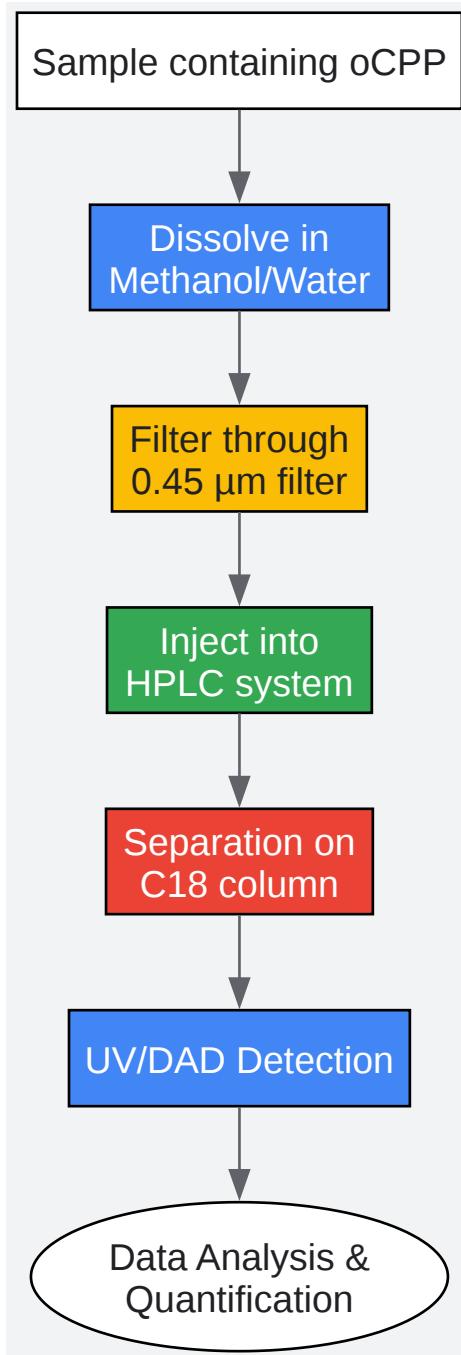
## Analytical Methodology

The detection and quantification of ortho-chlorophenylpiperazine can be achieved using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

A general HPLC method for the analysis of piperazine derivatives can be adapted for oCPP.

Illustrative Experimental Protocol:

- Instrumentation: HPLC system with UV or Diode Array Detector (DAD).
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions would need to be optimized.
- Detection: UV detection at a wavelength determined by the UV spectrum of oCPP.
- Sample Preparation: Dissolution of the sample in a suitable solvent, such as a methanol/water mixture.



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General workflow for HPLC analysis of oCPP.

GC-MS is a powerful technique for the identification and quantification of oCPP, especially in complex matrices.

Illustrative Experimental Protocol:

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium or hydrogen.
- Injection: Split or splitless injection depending on the concentration of the analyte.
- Oven Program: A temperature gradient program to ensure good separation of oCPP from other components.
- Mass Spectrometry: Electron ionization (EI) is typically used, with the mass spectrometer scanning a relevant mass range or operating in selected ion monitoring (SIM) mode for higher sensitivity.
- Sample Preparation: Extraction from the sample matrix using a suitable organic solvent, followed by concentration. Derivatization may be employed to improve chromatographic properties.

## Metabolism

ortho-Chlorophenylpiperazine is a known metabolite of the anxiolytic drug enpiprazole. The metabolic fate of oCPP itself is not well-documented. However, studies on the related compound mCPP have shown that it is metabolized in humans primarily by the cytochrome P450 enzyme CYP2D6 through hydroxylation. It is plausible that oCPP undergoes similar metabolic transformations.

## Conclusion and Future Directions

ortho-Chlorophenylpiperazine is a valuable chemical intermediate with potential applications in drug discovery. However, there is a significant lack of publicly available data on its specific pharmacological properties, including receptor binding affinities and mechanisms of action. This contrasts sharply with its meta-isomer, mCPP, which has been extensively studied.

Future research should focus on:

- Comprehensive Pharmacological Profiling: Determining the binding affinities of oCPP at a wide range of receptors and transporters to understand its primary biological targets.
- Functional Assays: Characterizing the functional activity of oCPP at its target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
- In Vivo Studies: Investigating the physiological and behavioral effects of oCPP in animal models to elucidate its potential therapeutic applications and side-effect profile.
- Metabolic Studies: Elucidating the metabolic pathways of oCPP to understand its pharmacokinetic properties and potential for drug-drug interactions.

A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of ortho-chlorophenylpiperazine and its derivatives.

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- To cite this document: BenchChem. [An In-depth Technical Guide to ortho-Chlorophenylpiperazine and its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b141456#synonyms-for-ortho-chlorophenylpiperazine>

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